Tert-butyl benzo[d]thiazol-2-ylcarbamate
Description
Tert-butyl benzo[d]thiazol-2-ylcarbamate is a carbamate derivative featuring a benzo[d]thiazole core linked to a tert-butyloxycarbonyl (Boc) protecting group. This compound is synthesized via coupling reactions involving tert-butyl chloroformate and 2-aminobenzothiazole derivatives, typically using catalysts like EDAC/HOBt and bases such as DIEA in dichloromethane (DCM) . It is characterized as a white solid with a melting point of 98–100°C and a high synthetic yield (95%) . The Boc group serves as a protective moiety for the amine functionality, making the compound a valuable intermediate in medicinal chemistry and drug development, particularly for constructing histamine H2 receptor agonists or protease inhibitors .
Properties
IUPAC Name |
tert-butyl N-(1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-13-8-6-4-5-7-9(8)17-10/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBIRJVULZPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl benzo[d]thiazol-2-ylcarbamate belongs to a broader class of tert-butyl carbamates. Key structural analogs include:
Key Observations :
- The benzo[d]thiazole core enhances aromaticity and planarity compared to simpler thiazole or pyridine analogs, influencing electronic properties and binding interactions in biological systems .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Yield (%) | Physical State | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 98–100 | 95 | White solid | 266.34 (C₁₂H₁₄N₂O₂S) |
| Tert-butyl thiazol-2-ylcarbamate | 137–145 | 78–95 | White solid | 214.29 (C₈H₁₂N₂O₂S) |
| Tert-butyl pyridin-2-ylcarbamate | 91–93 | 96 | White solid | 208.26 (C₁₀H₁₄N₂O₂) |
| 4-Methoxybenzyl benzo[d]thiazol-2-ylcarbamate | 141–143 | 18 | White solid | 314.37 (C₁₆H₁₄N₂O₃S) |
| Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate | N/A | Discontinued | N/A | 428.5 (C₂₀H₂₀N₄O₅S) |
Key Observations :
- The fused benzene ring in the benzo[d]thiazole derivatives lowers melting points compared to non-fused thiazole analogs (e.g., 98–100°C vs. 137–145°C), likely due to reduced crystallinity .
- Bulky substituents (e.g., 4-methoxybenzyl in ) increase molecular weight but may reduce synthetic yields due to steric hindrance.
Spectroscopic and Analytical Data
- NMR Shifts :
- Mass Spectrometry : ES-MS data confirm molecular ions (e.g., m/z 548 for ), with fragmentation patterns reflecting the stability of the Boc-protected amine .
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